molecular formula C9H13N B3360150 2,5-Dimethyl-2,3-dihydro-1H-pyrrolizine CAS No. 88474-05-9

2,5-Dimethyl-2,3-dihydro-1H-pyrrolizine

Cat. No.: B3360150
CAS No.: 88474-05-9
M. Wt: 135.21 g/mol
InChI Key: WVHIBUZKBJWBLY-UHFFFAOYSA-N
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Description

2,5-Dimethyl-2,3-dihydro-1H-pyrrolizine is a bicyclic nitrogen-containing heterocyclic compound It belongs to the class of pyrrolizines, which are characterized by a fused five-membered ring system with a nitrogen atom at the ring junction

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethyl-2,3-dihydro-1H-pyrrolizine typically involves cycloaddition reactions. One common method is the [2+3] cycloaddition reaction of azomethine ylides, which are prepared in situ from proline and ninhydrin, with dialkyl acetylenedicarboxylates in alcohols . When sarcosine is used instead of proline, functionalized spiropyrrolizines are obtained .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dimethyl-2,3-dihydro-1H-pyrrolizine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as carbonyls or hydroxyls.

    Reduction: This can lead to the formation of more saturated derivatives.

    Substitution: This can occur at the nitrogen atom or the carbon atoms in the ring system.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or alcohols, while reduction can produce more saturated pyrrolizine derivatives.

Scientific Research Applications

2,5-Dimethyl-2,3-dihydro-1H-pyrrolizine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-2,3-dihydro-1H-pyrrolizine involves its interaction with various molecular targets. The nitrogen atom in the ring system can participate in hydrogen bonding and other interactions with biological molecules. This can affect pathways related to inflammation, microbial growth, and other biological processes .

Comparison with Similar Compounds

Uniqueness: 2,5-Dimethyl-2,3-dihydro-1H-pyrrolizine is unique due to its specific substitution pattern and the resulting chemical properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and development.

Properties

IUPAC Name

2,5-dimethyl-2,3-dihydro-1H-pyrrolizine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N/c1-7-5-9-4-3-8(2)10(9)6-7/h3-4,7H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVHIBUZKBJWBLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=C(N2C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10524666
Record name 2,5-Dimethyl-2,3-dihydro-1H-pyrrolizine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10524666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88474-05-9
Record name 2,5-Dimethyl-2,3-dihydro-1H-pyrrolizine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10524666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5-Dimethyl-2,3-dihydro-1H-pyrrolizine
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Reactant of Route 5
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Reactant of Route 6
2,5-Dimethyl-2,3-dihydro-1H-pyrrolizine

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